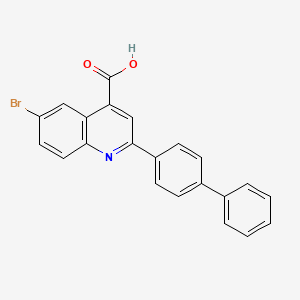

![molecular formula C12H12ClN3O2S B2868841 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340970-32-2](/img/structure/B2868841.png)

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is a chemical compound. It is a derivative of 4-Chloro-3-pyridinesulfonamide . The compound is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of “2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” can be achieved from 4-Chloro-3-pyridinesulfonamide hydrochloride and m-Toluidine . Another method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular formula of “2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide” is C12H13N3O2S . The molecular weight is 263.31 .Chemical Reactions Analysis

The compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It is also involved in the protodeboronation of pinacol boronic esters .Scientific Research Applications

Urease Inhibition

This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The inhibition of urease by derivatives of this compound could offer therapeutic benefits in treating these conditions .

Anti-Urease Activity

Furthering its application in urease inhibition, this compound’s derivatives have shown potent anti-urease activity. This is particularly relevant in the pharmaceutical industry, where the search for new and effective urease inhibitors is ongoing. The derivatives have been evaluated against jack bean urease (JBU) and found to be effective .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton, which is structurally similar to 2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide , plays a significant role. It’s involved in the synthesis of compounds with potential medicinal properties, including anti-urease activity .

Computational Chemistry

The compound and its derivatives are also subjects of computational chemistry studies. These studies involve the use of computer simulations to predict the behavior and properties of the compound, which can aid in the design of new drugs and materials .

Synthesis and Characterization

The synthesis and characterization of this compound involve various analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR. These methods are crucial for confirming the structure of the synthesized compounds and for understanding their chemical properties .

Enzyme Inhibitory Activity

The derivatives of this compound have been characterized by their enzyme inhibitory activity. This is an important area of research for the development of new drugs that can inhibit specific enzymes related to diseases .

Biochemical Evaluation

Biochemical evaluation of this compound’s derivatives includes testing their effectiveness against specific biological targets. This is a critical step in drug development to ensure the safety and efficacy of new pharmaceuticals .

Molecular Simulation

Molecular simulation is another application where this compound is relevant. It helps in understanding the molecular interactions and stability of the compound, which is essential for the development of new materials and drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likelanosterol 14α-demethylase (CYP51) , which plays a crucial role in the biosynthesis of sterols in fungi and is a target for azole antifungals .

Mode of Action

Compounds with similar structures have been found to inhibit their target enzymes, preventing them from performing their normal function . For instance, inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Biochemical Pathways

If we consider the potential target cyp51, the inhibition of this enzyme would disrupt theergosterol biosynthesis pathway in fungi, leading to the accumulation of toxic sterol intermediates and the disruption of the cell membrane .

Result of Action

If we consider the potential target cyp51, the inhibition of this enzyme would lead to the disruption of the fungal cell membrane, potentially leading to cell death .

properties

IUPAC Name |

2-(4-chloro-3-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQFVMLXALIZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)

![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)

![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)